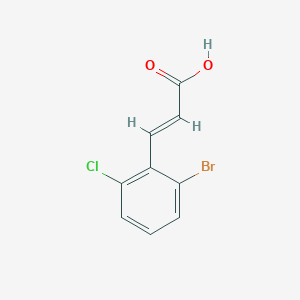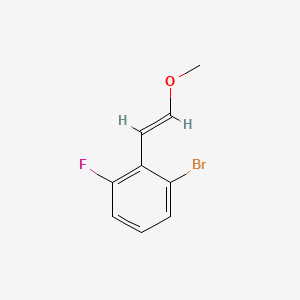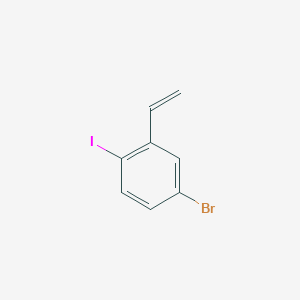
4-Bromo-1-iodo-2-vinylbenzene
Vue d'ensemble
Description
4-Bromo-1-iodo-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iodo-2-vinylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of 2-vinylbenzene (styrene) through electrophilic aromatic substitution. The process involves the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-iodo-2-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the vinyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the replacement of bromine.
Electrophilic Substitution: Chlorine (Cl2) or fluorine (F2) in the presence of a catalyst for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the vinyl group.
Reduction: Hydrogen gas (H2) with a palladium catalyst for reducing the vinyl group.
Major Products:
Substitution Products: 4-Chloro-1-iodo-2-vinylbenzene, 4-Fluoro-1-iodo-2-vinylbenzene.
Oxidation Products: 4-Bromo-1-iodo-2-formylbenzene, 4-Bromo-1-iodo-2-carboxybenzene.
Reduction Products: 4-Bromo-1-iodo-2-ethylbenzene.
Applications De Recherche Scientifique
4-Bromo-1-iodo-2-vinylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-iodo-2-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of both bromine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds through mechanisms like the Heck reaction.
Comparaison Avec Des Composés Similaires
4-Bromo-2-vinylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-vinylbenzene:
4-Bromo-1-chloro-2-vinylbenzene: Contains chlorine instead of iodine, leading to variations in reactivity and stability.
Uniqueness: 4-Bromo-1-iodo-2-vinylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable its use in specialized synthetic applications. The combination of these halogens with the vinyl group makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-2-ethenyl-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYCJKGXSUTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


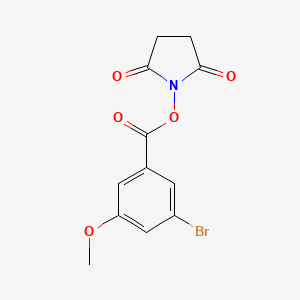
![[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide](/img/structure/B8266955.png)
![(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266963.png)
![(NE,S)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266964.png)
![(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266969.png)
![(NE,R)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266975.png)
![(NE,R)-N-[(4-bromo-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266982.png)
![(NE,R)-N-[(4-bromo-3-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266987.png)
![(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266994.png)
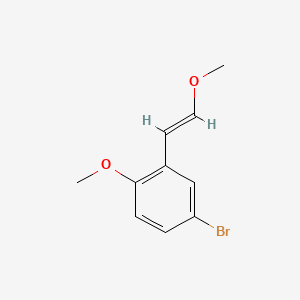
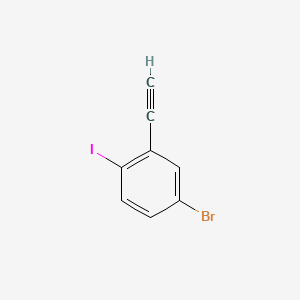
![(NE,R)-N-[(4-bromo-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267021.png)
